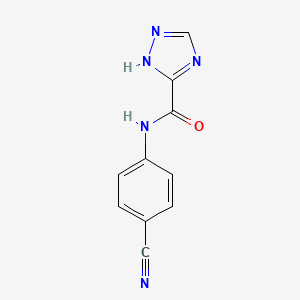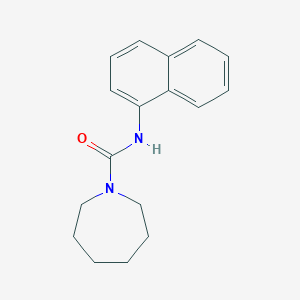
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a synthetic compound that has gained considerable attention among researchers in recent years. The compound has been found to exhibit potent biological activity, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, studies have suggested that N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. For example, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Furthermore, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to enhance the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is also stable under a wide range of experimental conditions, making it easy to handle and store. However, there are also some limitations to using N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. For example, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Furthermore, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively tested for its safety and toxicity, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further investigate its mechanism of action and biological activity. This could lead to the development of more potent and selective N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide analogs for use in drug development. Another future direction is to investigate the safety and toxicity of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide, which could pave the way for its use in clinical settings. Additionally, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-cyanobenzylamine with ethyl 2-amino-2-(4-cyanophenyl)acetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide. This method has been reported to yield N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide with high purity and yield.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)14-10(16)9-12-6-13-15-9/h1-4,6H,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUAOFTXRXRPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)

![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)